molecular formula C9H12ClNO B1382978 (R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride CAS No. 1807939-45-2

(R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride

Cat. No.: B1382978
CAS No.: 1807939-45-2
M. Wt: 185.65 g/mol
InChI Key: SOKSZTMXNHLAQA-SBSPUUFOSA-N
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Description

Overview of (R)-cyclopropyl(pyridin-2-yl)methanol Hydrochloride

This compound is a chiral alcohol derivative characterized by its distinctive molecular architecture combining a cyclopropyl group with a pyridine ring system. The compound exists as the hydrochloride salt of the (R)-enantiomer, which enhances its solubility and stability properties for pharmaceutical applications. With the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol, this compound represents a class of heterocyclic alcohols that have gained considerable attention in medicinal chemistry research.

The stereochemical configuration of the compound is defined by the (R)-absolute configuration at the carbon center bearing the hydroxyl group, as indicated by its Chemical Abstracts Service registry number 1807939-45-2. The three-dimensional arrangement of atoms in this molecule contributes significantly to its biological activity and selectivity profiles when incorporated into larger pharmaceutical structures. The corresponding (S)-enantiomer, registered under CAS number 1807896-05-4, demonstrates different biological properties, highlighting the importance of stereochemical control in pharmaceutical development.

The compound's structural features include a cyclopropyl ring directly attached to a carbon center that also bears a hydroxyl group and is connected to the 2-position of a pyridine ring. This specific connectivity pattern creates a rigid molecular framework that can participate in diverse chemical transformations while maintaining defined spatial relationships between functional groups. The hydrochloride salt formation provides enhanced water solubility compared to the free base form, facilitating its use in aqueous reaction media and biological systems.

Historical Context and Discovery

The development of this compound emerged from systematic investigations into pyridinyl methanol derivatives as potential therapeutic agents. Historical research into pyridine-containing compounds revealed their significant potential as pharmacological targets, particularly in the context of ion channel modulation and enzyme inhibition. The specific combination of cyclopropyl and pyridine functionalities represents an evolution in medicinal chemistry design principles, where researchers sought to combine the unique properties of strained ring systems with the versatile binding characteristics of nitrogen heterocycles.

Early synthetic methodologies for preparing such compounds involved multi-step sequences utilizing cyclopropanation reactions and subsequent functional group manipulations. The resolution of racemic mixtures to obtain enantiopure compounds became a critical aspect of development, as pharmaceutical applications increasingly demanded single enantiomer formulations. Chiral separation techniques, particularly supercritical fluid chromatography using specialized chiral stationary phases, enabled the efficient preparation of enantiomerically pure materials.

The compound's recognition as a valuable synthetic intermediate grew from its incorporation into lead optimization programs targeting specific biological pathways. Research groups investigating phosphodiesterase 10A inhibitors identified the 2-pyridyl-cyclopropyl-methanol motif as a key structural component that contributed to both potency and selectivity profiles. This discovery led to expanded synthetic efforts to prepare various analogs and derivatives for structure-activity relationship studies.

Relevance in Contemporary Chemical Research

Contemporary research applications of this compound span multiple therapeutic areas, with particular emphasis on neurological and inflammatory conditions. The compound serves as a crucial building block in the synthesis of transient receptor potential vanilloid 3 antagonists, which represent a promising class of therapeutic agents for pain management and skin disorders. These applications leverage the unique spatial arrangement of functional groups within the molecule to achieve selective binding to specific protein targets.

Recent pharmaceutical development programs have incorporated this compound as an intermediate in the synthesis of phosphodiesterase 10A inhibitors, including the clinical candidate MK-8189, which has advanced to Phase 2b development for schizophrenia treatment. The compound's role in these synthetic pathways demonstrates its value as a versatile building block capable of supporting complex multi-step syntheses while maintaining stereochemical integrity throughout various chemical transformations.

Therapeutic Application Target Protein Development Stage Key Property
Pain Management Transient Receptor Potential Vanilloid 3 Preclinical Research Selective Antagonism
Schizophrenia Treatment Phosphodiesterase 10A Phase 2b Clinical Trial High Potency and Selectivity
Inflammatory Conditions Ion Channel Modulators Early Discovery Tissue-Specific Activity

The compound's utility extends beyond direct pharmaceutical applications to include its role in synthetic methodology development. Researchers have utilized the molecule as a model system for investigating enantioselective cyclopropanation reactions and chiral resolution techniques. These studies contribute to the broader understanding of stereoselective synthesis and provide methodological advances applicable to related compound classes.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and pharmaceutical relevance. The analysis will integrate findings from recent research publications, patent literature, and commercial supplier data to present a complete picture of the compound's current status in chemical and pharmaceutical sciences.

The primary objectives include establishing a comprehensive understanding of the compound's physical and chemical characteristics, documenting its synthetic preparation methods, and evaluating its role in contemporary drug discovery programs. Special attention will be given to the stereochemical aspects of the molecule and how the (R)-configuration influences its biological and chemical properties compared to the corresponding (S)-enantiomer.

Research Domain Information Source Analysis Focus Expected Outcome
Chemical Properties Spectroscopic Data Molecular Characterization Structure Confirmation
Synthetic Methods Literature Reports Preparation Strategies Methodology Assessment
Commercial Availability Supplier Catalogs Market Analysis Accessibility Evaluation
Pharmaceutical Applications Patent Literature Therapeutic Potential Development Prospects

The review will also address the compound's position within the broader context of heterocyclic chemistry and its relationship to similar structural motifs in pharmaceutical research. By examining the compound through these multiple lenses, the analysis aims to provide researchers with a comprehensive resource for understanding both the current applications and future potential of this important chemical entity. The systematic approach will ensure that all relevant aspects of the compound are thoroughly documented while maintaining focus on scientifically verifiable information and avoiding speculative content.

Properties

IUPAC Name

(R)-cyclopropyl(pyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9(7-4-5-7)8-3-1-2-6-10-8;/h1-3,6-7,9,11H,4-5H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSZTMXNHLAQA-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Summary

  • A ruthenium-based catalyst complexed with chiral bisphosphine ligands (e.g., SunPhos/Daipen-Ru(II)) is used.
  • The reaction is conducted in methanol under hydrogen pressure (0.1–10.0 MPa) at moderate temperatures (0–100 °C).
  • Sodium carbonate or other bases are added to maintain reaction medium conditions.
  • After hydrogenation, the reaction mixture is concentrated under reduced pressure, extracted with ethyl acetate, dried, and the product isolated.

Performance Data

Parameter Condition/Value
Catalyst Iridium or Ruthenium with chiral ligands (e.g., SunPhos/Daipen-Ru(II))
Solvent Methanol
Temperature 40 °C
Hydrogen Pressure 3.0 MPa
Reaction Time 12 hours
Yield Up to 92%
Purity ~98%
Enantiomeric Excess (ee) 95%

Notes

  • The method achieves high enantioselectivity (ee > 95%) and yield (up to 92%).
  • The reaction is scalable to kilogram quantities, suitable for industrial application.
  • Limitations include substrate specificity; substituents on the pyridine ring can affect ee values.

Reductive Amination and Cyclopropyl Group Introduction

For cyclopropyl-substituted derivatives, reductive amination with cyclopropane aldehyde or related intermediates is employed.

Method Summary

  • Starting from aniline or pyridinyl amine derivatives, protection groups (e.g., Troc, Boc) are introduced to control reactivity.
  • Reductive amination is performed with cyclopropane aldehyde under mild conditions using reducing agents such as sodium cyanoborohydride.
  • Deprotection steps follow to yield the free amine or alcohol.
  • Formation of the hydrochloride salt is achieved by treatment with hydrogen chloride in organic solvents.

Example Data from Related Compounds

Step Reagents/Conditions Outcome
Protection of amine Troc group, mild conditions Protected intermediate
Reductive amination Cyclopropane aldehyde, NaBH3CN Introduction of cyclopropyl group
Deprotection Acidic conditions (HCl) Free amine/alcohol obtained
Salt formation HCl in CPME or similar solvent Hydrochloride salt, pale yellow powder
Yield Quantitative to high (e.g., 100%) High purity product

Notes

  • The reductive amination is often carried out at room temperature.
  • Use of bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) can enhance reaction efficiency.
  • Side reactions involving cyanide ions can be suppressed by adding iron sulfate or other metal salts.

Catalytic Systems and Reaction Media

Catalysts

  • Ruthenium and iridium complexes with chiral bisphosphine ligands are predominant.
  • Sodium cyanoborohydride is commonly used for reductive amination.
  • Organic bases such as DABCO improve reaction media basicity and selectivity.

Solvents

  • Methanol is preferred for hydrogenation and reductive amination.
  • Dichloromethane and ethyl acetate are used for extraction and purification.
  • Water is used in workup steps for phase separation.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Key Outcomes References
Asymmetric hydrogenation Ru/Ir catalyst + chiral bisphosphine, H2 (3 MPa), MeOH, 40 °C, 12 h (R)-pyridin-2-yl methanol, 92% yield, 95% ee
Reductive amination Cyclopropane aldehyde, NaBH3CN, DABCO, RT Cyclopropyl substitution, high yield, high purity
Salt formation HCl in organic solvent (e.g., CPME) Hydrochloride salt, stable solid
Purification Extraction (ethyl acetate), drying, evaporation >98% purity product

Research Findings and Industrial Relevance

  • The asymmetric hydrogenation approach allows for high enantioselectivity and scalability, addressing industrial needs for kilogram-scale production of (R)-pyridin-2-yl methanol derivatives.
  • The catalytic systems developed overcome previous limitations of low turnover number and substrate scope.
  • Reductive amination methods provide a versatile route to introduce cyclopropyl groups with controlled stereochemistry.
  • The hydrochloride salt form enhances product stability and handling for pharmaceutical applications.
  • Ongoing research focuses on expanding substrate scope and improving catalyst efficiency to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

®-cyclopropyl(pyridin-2-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several pharmacologically active agents, including piperidine, pyrrolidine, and phenylacetate derivatives. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Molecular Formula Core Structure Features Pharmacological Use/Synthesis Notes
(R)-Cyclopropyl(pyridin-2-yl)methanol HCl Not specified C₁₀H₁₂ClNO Cyclopropyl, pyridin-2-yl, methanol Potential CNS modulator; synthesis not detailed in sources
(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate HCl N/A C₁₅H₂₂ClNO₂ Piperidine, phenylacetate, methyl ester Synthesized via sulfuric acid-catalyzed methanol reflux
Methylphenidate Hydrochloride 23655-65-4 C₁₄H₂₀ClNO₂ Piperidine, phenyl, methyl ester FDA-approved stimulant for ADHD
Ethylphenidate Hydrochloride 19716-79-1 C₁₅H₂₂ClNO₂ Piperidine, phenyl, ethyl ester Research compound; impurity in Methylphenidate
(R)-2-(4-Methoxyphenyl)pyrrolidine HCl 1227798-75-5 C₁₁H₁₆ClNO Pyrrolidine, 4-methoxyphenyl Chiral intermediate for asymmetric synthesis
Key Observations :
  • Cyclopropyl vs. Piperidine/Pyrrolidine Rings : The cyclopropyl group in the target compound may confer enhanced metabolic stability compared to saturated piperidine or pyrrolidine rings, as cyclopropane’s ring strain can influence electron distribution and binding kinetics .
  • Ester vs.
  • Chirality : Both the target compound and (R)-2-(4-methoxyphenyl)pyrrolidine HCl emphasize the importance of R-configuration for activity, suggesting shared applications in enantioselective drug design .

Biological Activity

(R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula: C10H12ClN
  • Molecular Weight: 187.66 g/mol
  • CAS Number: 1807939-45-2

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives:

  • Antibacterial Effects :
    • In vitro tests have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values against common pathogens like Escherichia coli and Staphylococcus aureus were reported in the range of 4.69 to 22.9 µM, indicating moderate to good activity .
  • Antifungal Properties :
    • The compound also demonstrates antifungal activity, particularly against Candida albicans. The inhibition zones observed in various studies ranged from 18 mm to 24 mm, suggesting strong antifungal potential .

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets:

  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting normal genetic functions. This action can lead to apoptosis in cancer cells, making it a candidate for further research in anticancer therapies .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism, contributing to its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its pharmacological properties:

Structural Feature Effect on Activity
Cyclopropyl GroupEnhances lipophilicity and cellular penetration
Pyridine RingContributes to binding affinity with biological targets
Hydrochloride SaltImproves solubility and stability in physiological conditions

Research indicates that modifications to the cyclopropyl or pyridine moieties can significantly impact the compound's potency and selectivity against specific microbial strains .

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated various derivatives of pyridine-based compounds, including this compound. The findings highlighted that the presence of halogen substituents on the pyridine ring correlated with increased antibacterial activity against resistant strains of bacteria .
  • Antifungal Evaluation :
    • Another research focused on the antifungal properties of this compound demonstrated that derivatives with hydroxyl substitutions exhibited enhanced activity against C. albicans, suggesting that structural modifications could lead to improved therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing (R)-cyclopropyl(pyridin-2-yl)methanol hydrochloride?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or cyclopropanation strategies. For instance, cyclopropyl isonitrile intermediates (e.g., from cyclopropyl Grignard reagents) can react with pyridinyl ketones, followed by stereoselective reduction of the ketone group to the alcohol. Subsequent hydrochloric acid treatment yields the hydrochloride salt. Key steps may involve Dess-Martin oxidation for alcohol activation or chiral resolution techniques to isolate the (R)-enantiomer .

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is commonly employed, using mobile phases like hexane/isopropanol with trifluoroacetic acid as an additive. Comparative retention times against a racemic mixture or a certified (S)-enantiomer reference standard ensure purity. Circular dichroism (CD) spectroscopy can further confirm optical activity .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) resolve the cyclopropyl, pyridinyl, and methanol moieties. The cyclopropyl protons typically show characteristic splitting patterns (e.g., ABX systems).
  • X-ray crystallography : Single-crystal analysis using SHELXL refines the structure, confirming the (R)-configuration and hydrogen-bonding interactions in the hydrochloride salt .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C10_{10}H13_{13}ClNO+^+) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility is determined via the shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Stability studies involve HPLC monitoring under accelerated conditions (40°C/75% RH) for degradation products. Note that existing safety data sheets often lack solubility data, necessitating empirical validation .

Advanced Research Questions

Q. What role does the cyclopropyl group play in modulating the compound’s biological activity and physicochemical properties?

  • Methodological Answer : The cyclopropane ring introduces strain, potentially enhancing binding affinity to hydrophobic pockets in target proteins. Comparative studies with non-cyclopropyl analogs (e.g., phenyl or cyclohexyl derivatives) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify these effects. Computational models (e.g., molecular dynamics simulations) further predict conformational rigidity and metabolic stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, DMSO concentration). Standardized protocols (e.g., NIH’s Assay Guidance Manual) should be followed. Dose-response curves (IC50_{50}/EC50_{50}) and orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate activity. Meta-analyses of published datasets with rigorous statistical thresholds (e.g., p < 0.01) mitigate false positives .

Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Docking simulations (AutoDock Vina, Glide) model the compound’s binding to CYP3A4 or CYP2D6 active sites, focusing on pyridinyl nitrogen coordination and cyclopropyl hydrophobicity. Free energy perturbation (FEP) calculations quantify metabolic liability. Experimental validation via liver microsome assays correlates predicted and observed clearance rates .

Q. How is the compound’s stereochemical integrity maintained during scale-up synthesis?

  • Methodological Answer : Chiral stationary phases (CSPs) in preparative HPLC or simulated moving bed (SMB) chromatography ensure enantiomeric purity at scale. Reaction monitoring via inline FTIR or Raman spectroscopy detects racemization intermediates. Process parameters (e.g., temperature, solvent polarity) are optimized to minimize epimerization .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp_{app} values).
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction.
  • Metabolic stability : Incubation with human liver microsomes (HLM) measures half-life (t1/2_{1/2}) .

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